molecular formula C10H11BrO2 B15315221 3-(4-Bromophenyl)tetrahydrofuran-3-OL CAS No. 1781048-14-3

3-(4-Bromophenyl)tetrahydrofuran-3-OL

Cat. No.: B15315221
CAS No.: 1781048-14-3
M. Wt: 243.10 g/mol
InChI Key: OTJRTHFIECDKPQ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)tetrahydrofuran-3-OL is a brominated tetrahydrofuran derivative characterized by a hydroxyl group and a 4-bromophenyl substituent at the 3-position of the tetrahydrofuran ring. The hydroxyl group enhances hydrogen-bonding capacity, while the bromophenyl moiety introduces steric bulk and electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

CAS No.

1781048-14-3

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

3-(4-bromophenyl)oxolan-3-ol

InChI

InChI=1S/C10H11BrO2/c11-9-3-1-8(2-4-9)10(12)5-6-13-7-10/h1-4,12H,5-7H2

InChI Key

OTJRTHFIECDKPQ-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(C2=CC=C(C=C2)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)tetrahydrofuran-3-OL typically involves the reaction of 4-bromobenzaldehyde with tetrahydrofuran in the presence of a suitable catalyst. One common method is the use of a Grignard reagent, where 4-bromobenzylmagnesium bromide reacts with tetrahydrofuran to form the desired product. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)tetrahydrofuran-3-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromophenyl)tetrahydrofuran-3-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)tetrahydrofuran-3-OL involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic receptors, while the hydroxyl group can form hydrogen bonds with various biomolecules. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Coumarin Derivatives: Brodifacoum and Difethialone

Brodifacoum and difethialone, highlighted in , share the 4-bromophenyl motif but differ in their core structures. Key distinctions include:

Property Brodifacoum Difethialone 3-(4-Bromophenyl)tetrahydrofuran-3-OL
Core Structure Chromen-4-one (coumarin derivative) Thiochromenone (sulfur-containing analog) Tetrahydrofuran ring with hydroxyl group
Synthesis Route Acylation, intramolecular cyclization, coupling reactions Similar to brodifacoum, with sulfur substitution Likely involves bromophenyl coupling to tetrahydrofuran precursors (inferred)
Biological Activity Suppresses LPS-induced NO generation (anti-inflammatory potential) Comparable anti-inflammatory activity to brodifacoum Not reported; inferred to lack direct anti-inflammatory activity
Functional Groups 4-Bromophenyl, chromenone, hydroxyl 4-Bromophenyl, thiochromenone, hydroxyl 4-Bromophenyl, hydroxyl, tetrahydrofuran oxygen

Key Insight : The tetrahydrofuran core in this compound lacks the extended conjugation of coumarin derivatives, likely reducing its bioactivity in inflammation models. However, its simpler structure may enhance synthetic versatility .

Acetamide Derivatives with 4-Bromophenyl Groups

describes acetamide compounds featuring 4-bromophenyl acryloyl groups, such as 2-(2-(3-(4-bromophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide. These derivatives differ significantly in backbone structure and applications:

Property 4-Bromophenyl Acetamide Derivatives This compound
Core Structure Acetamide linked to chalcone-derived acryloyl groups Tetrahydrofuran ring
Synthesis Route Chloroacetylation of diphenylamine, followed by chalcone coupling Hypothetically involves bromophenyl-tetrahydrofuran ring closure
Applications Potential intermediates for dyes, polymers, or bioactive molecules Likely used as a synthon for chiral molecules or ligands
Electron Effects Extended π-conjugation from acryloyl groups Localized electron-withdrawing effects from bromine

Key Insight : The acetamide derivatives leverage conjugated systems for optical or electronic applications, whereas this compound’s rigid tetrahydrofuran ring may favor stereoselective synthesis or catalysis.

Biological Activity

3-(4-Bromophenyl)tetrahydrofuran-3-OL, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activities, particularly its anticancer and antibacterial properties. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a bromophenyl group attached to a tetrahydrofuran ring, which contributes to its unique chemical reactivity and biological interactions. The compound's structure allows for various functional transformations, making it a valuable intermediate in organic synthesis.

Anticancer Activity

Numerous studies have investigated the anticancer properties of bromophenol derivatives, including this compound. Research indicates that compounds with similar structures exhibit potent anticancer activity against various human cancer cell lines.

Case Studies

  • In Vitro Studies :
    • A study evaluated several bromophenol derivatives for their anticancer effects against five human cancer cell lines (A549, Bel7402, HepG2, HeLa, and HCT116). Among these, certain derivatives demonstrated significant inhibition ratios, suggesting that modifications to the bromophenol structure can enhance anticancer efficacy .
    • Specifically, compound 4g , a derivative related to this compound, showed an inhibition ratio of approximately 88.2% against A549 cells at a concentration of 10 μg/mL .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects often involves interaction with cellular targets such as tubulin or specific enzymes involved in cancer cell proliferation . For instance, the presence of the bromine atom may enhance binding affinity to these targets due to its electronic properties.

Antibacterial Activity

In addition to its anticancer properties, this compound has been assessed for antibacterial activity. Studies indicate that compounds with similar structural features can exhibit varying degrees of effectiveness against bacteria.

Findings

  • Research into related compounds suggests that the presence of electron-withdrawing groups like bromine can influence antibacterial potency. For example, modifications that include halogens have been shown to enhance activity against Helicobacter pylori strains .

Comparative Biological Activity

To better understand the biological activity of this compound in comparison to similar compounds, data from various studies can be summarized as follows:

CompoundAnticancer Activity (IC50 μg/mL)Antibacterial Activity (MIC μg/mL)
This compoundNot specifically testedNot specifically tested
Compound 4g10 (A549)Not reported
Compound with methoxy groupNot reported32 (against H. pylori)

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